Cas no 1421433-82-0 (7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one)
![7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one structure](https://ja.kuujia.com/scimg/cas/1421433-82-0x500.png)
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one 化学的及び物理的性質
名前と識別子
-
- 7-HYDROXY-1-METHYL-2,3-DIHYDROIMIDAZO[1,2-C]PYRIMIDIN-5(1H)-ONE
- 1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidine-5,7-dione
- 1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione
- 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one
-
- インチ: 1S/C7H9N3O2/c1-9-2-3-10-6(9)4-5(11)8-7(10)12/h4H,2-3H2,1H3,(H,8,11,12)
- InChIKey: YGKGHZLZFHVCQE-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(C=C2N(C)CCN21)=O
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 52.6
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A089006366-1g |
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1h)-one |
1421433-82-0 | 95% | 1g |
$579.15 | 2022-04-02 | |
Chemenu | CM503760-1g |
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one |
1421433-82-0 | 97% | 1g |
$*** | 2023-03-30 |
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-oneに関する追加情報
7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one: A Comprehensive Overview
The compound 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one (CAS No: 1421433-82-0) is a fascinating molecule with significant potential in the field of organic chemistry and drug discovery. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities and structural versatility. The imidazo[1,2-C]pyrimidine core of this molecule provides a unique scaffold for various functional groups, making it an attractive target for researchers in medicinal chemistry.
Recent studies have highlighted the importance of 7-hydroxy substitution in modulating the pharmacological properties of this compound. The hydroxyl group at position 7 plays a crucial role in enhancing the molecule's solubility and bioavailability, which are critical factors for its potential therapeutic applications. Additionally, the methyl group at position 1 contributes to the molecule's stability and enhances its interaction with biological targets.
The synthesis of 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways to optimize the yield and purity of this compound, including microwave-assisted synthesis and enzymatic catalysis. These advancements have significantly improved the scalability of the synthesis process, making it more feasible for large-scale production.
From a pharmacological perspective, this compound has shown promising results in preclinical studies targeting several disease states. For instance, it has demonstrated potent anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO). Furthermore, studies have indicated that 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one exhibits significant antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
The structural uniqueness of this compound also makes it an excellent candidate for exploring its potential in cancer therapy. Recent research has focused on its ability to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway. These findings suggest that this compound could serve as a lead molecule for developing novel anticancer agents with improved efficacy and reduced side effects.
In terms of application development, researchers have begun exploring the use of 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a potential carrier for targeted drug delivery. Additionally, its compatibility with advanced drug delivery platforms such as nanoparticles and liposomes has been investigated extensively.
Looking ahead, the future of 7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one seems promising as researchers continue to uncover its full potential across multiple therapeutic areas. With ongoing advancements in synthetic methodologies and pharmacological profiling techniques, this compound is poised to play a significant role in the development of next-generation therapeutics.
1421433-82-0 (7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one) 関連製品
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)
- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 4945-48-6(Piperidine, 1-butyl-)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)
- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)




